molecular formula C10H20N8O4 B12824475 cyclopropane-1,2-dicarbohydrazide

cyclopropane-1,2-dicarbohydrazide

Cat. No.: B12824475
M. Wt: 316.32 g/mol
InChI Key: SJDGVPXPJVHBKK-UHFFFAOYSA-N
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Description

Cyclopropane-1,2-dicarbohydrazide is an organic compound with the molecular formula C5H10N4O2. It is characterized by a cyclopropane ring substituted with two carbohydrazide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane-1,2-dicarbohydrazide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Cyclopropane-1,2-dicarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane-1,2-dicarboxylic acid derivatives, while reduction could produce cyclopropane-1,2-diamine derivatives .

Scientific Research Applications

Cyclopropane-1,2-dicarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which cyclopropane-1,2-dicarbohydrazide exerts its effects involves the interaction of its carbohydrazide groups with various molecular targets. These interactions can lead to the formation of covalent bonds with enzymes or other proteins, potentially inhibiting their activity. The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

  • Cyclopropane-1,2-dicarboxylic acid
  • Cyclopropane-1,2-diamine
  • Cyclopropane-1,2-dicarboxamide

Comparison: Cyclopropane-1,2-dicarbohydrazide is unique due to its dual carbohydrazide groups, which provide distinct reactivity compared to other cyclopropane derivatives. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .

Properties

Molecular Formula

C10H20N8O4

Molecular Weight

316.32 g/mol

IUPAC Name

cyclopropane-1,2-dicarbohydrazide

InChI

InChI=1S/2C5H10N4O2/c2*6-8-4(10)2-1-3(2)5(11)9-7/h2*2-3H,1,6-7H2,(H,8,10)(H,9,11)

InChI Key

SJDGVPXPJVHBKK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NN)C(=O)NN.C1C(C1C(=O)NN)C(=O)NN

Origin of Product

United States

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